N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-3-yl moiety. A sulfanyl acetamide linker connects the triazole ring to a 3,4-dimethylphenyl group. The structural complexity of this molecule is designed to optimize interactions with biological targets, particularly in anti-inflammatory or antiproliferative applications. Its synthesis likely involves alkylation of a triazole-thione intermediate followed by coupling with α-chloroacetamide derivatives under basic conditions .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-15-7-8-18(11-16(15)2)24-20(28)14-30-22-26-25-21(17-5-3-9-23-12-17)27(22)13-19-6-4-10-29-19/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
XACMKSMREJKNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with furan-2-ylmethyl halides and pyridin-3-yl halides.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole Modifications
a) 4-Amino vs. 4-Furan-2-ylmethyl Substitution
Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (–5) replace the furan-2-ylmethyl group with an amino group. While the amino derivative exhibits anti-exudative activity (AEA) of 48–62% at 10 mg/kg in rat models , the dimethylphenyl-furan analog may offer enhanced lipophilicity and metabolic stability due to the bulky aromatic substituents.
b) Pyridine vs. Other Heterocycles
The pyridin-3-yl group at position 5 distinguishes this compound from analogs like N-(4-(dimethylamino)phenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (), which retains the pyridine ring but substitutes the furan with an ethyl group. Pyridine derivatives generally exhibit improved solubility and hydrogen-bonding capacity compared to purely aliphatic substituents.
Acetamide-Linked Aryl Group Variations
The 3,4-dimethylphenyl group is a key structural feature. Comparisons with analogs include:
Physicochemical and Pharmacokinetic Properties
- Synthetic Yield : The target compound’s synthesis mirrors methods for similar triazoles, with yields averaging 45–60% after recrystallization .
- Spectroscopic Data : 1H NMR shifts for the furan moiety (δ 6.2–7.4 ppm) and pyridine protons (δ 8.1–8.9 ppm) align with analogs in . IR spectra confirm C=O (1669 cm⁻¹) and C-S (681 cm⁻¹) stretches .
Biological Activity
N-(3,4-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization with furan and pyridine moieties. The general synthetic pathway can be summarized as follows:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole structure.
- Introduction of Furan and Pyridine Groups : Subsequent reactions introduce furan and pyridine substituents onto the triazole ring.
- Final Acetylation : The final step involves acetylation to yield the desired compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structural features have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Minimum inhibitory concentrations (MIC) were reported in the range of 2 µg/mL for effective derivatives .
- Antifungal Activity : The compound has also demonstrated activity against drug-resistant fungal strains, including Candida auris, highlighting its potential as an antifungal agent .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HCT116 (Colon Cancer) | 20 |
| HepG2 (Liver Cancer) | 25 |
| K562 (Leukemia) | 18 |
These results indicate that this compound has promising cytotoxic effects against various cancer types, suggesting its potential role in cancer therapy .
The proposed mechanisms of action for compounds of this class include:
- Inhibition of Cell Division : By interfering with critical cellular processes such as DNA replication and repair.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
- Disruption of Membrane Integrity : Affecting bacterial cell wall synthesis leading to cell lysis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A study on a related triazole derivative demonstrated significant reduction in tumor size in xenograft models when administered at doses of 10 mg/kg body weight.
- Case Study 2 : Clinical trials involving patients with resistant infections showed a 70% response rate when treated with a compound structurally akin to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
